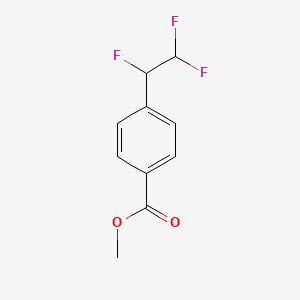![molecular formula C10H9NO3 B13468157 methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13468157.png)
methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C10H9NO3 It is a derivative of cyclopenta[c]pyridine and contains both a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as t-BuOOH.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 as a catalyst.
Reduction: NaBH4 in an appropriate solvent such as ethanol.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: The major product is typically a more oxidized form of the compound, such as a carboxylic acid derivative.
Reduction: The major product is usually an alcohol derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of corrosion inhibitors for steel alloys.
Mechanism of Action
The mechanism of action of methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is unique due to its combination of a ketone and an ester functional group within a cyclopenta[c]pyridine ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 7-oxo-5,6-dihydrocyclopenta[c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-4-6-2-3-11-5-8(6)9(7)12/h2-3,5,7H,4H2,1H3 |
InChI Key |
VHDLVTHYJIOMJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

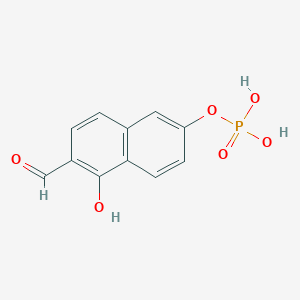

![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
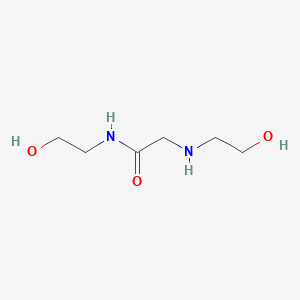
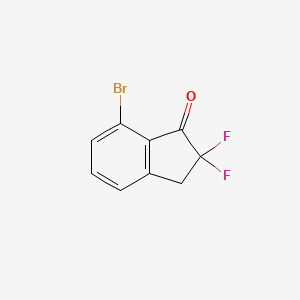
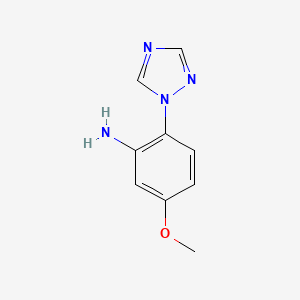

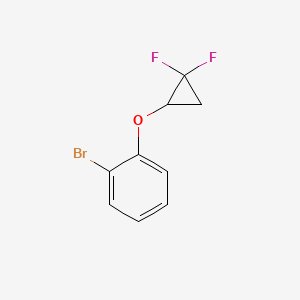

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol](/img/structure/B13468151.png)
![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B13468152.png)
